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Abstract

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in the landscape
of cancer biology. Initially identified as a gene downregulated in nasopharyngeal carcinoma, its
role as a tumor suppressor has since been established across a spectrum of malignancies.
BRD?7 is an integral component of the PBAF (Polybromo-associated BRG1-associated factor)
chromatin remodeling complex and plays a pivotal role in transcriptional regulation, cell cycle
control, and the DNA damage response. Its interaction with key tumor suppressors like p53 and
BRCAL underscores its significance in maintaining genomic integrity. This technical guide
provides a comprehensive overview of the multifaceted role of BRD7 in various cancers, details
key experimental methodologies for its study, and visualizes its involvement in crucial signaling
pathways, offering a valuable resource for researchers and drug development professionals.

Introduction to BRD7

BRD7 is a member of the bromodomain-containing protein family, characterized by a
conserved bromodomain that recognizes and binds to acetylated lysine residues on histones
and other proteins.[1] This interaction is fundamental to its function in chromatin remodeling
and the regulation of gene expression.[1] BRD7 is a subunit of the SWI/SNF chromatin
remodeling complex, specifically the PBAF variant, which is essential for modulating DNA
accessibility and, consequently, transcription.[2]

Functionally, BRD7 acts as a potent tumor suppressor. Its expression is frequently
downregulated or lost in a multitude of human cancers, including but not limited to,
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nasopharyngeal, breast, ovarian, and hepatocellular carcinomas.[1][3] Mechanistically, BRD7
exerts its tumor-suppressive functions through various avenues: it is a crucial co-factor for the
tumor suppressor p53, enhancing its transcriptional activity; it interacts with BRCAL to regulate
estrogen receptor expression in breast cancer; and it modulates key signaling pathways such
as Wnt/[3-catenin and PI3K/Akt.[1][3][4] This guide delves into the specific roles of BRD7
across different cancer types, presents quantitative data on its expression, outlines detailed
experimental protocols for its investigation, and provides visual representations of its signaling
networks.

The Role of BRD7 in Various Cancer Types

The expression and function of BRD7 are significantly altered in numerous cancers, generally
pointing towards a tumor-suppressive role. However, some studies indicate a more complex,
context-dependent function.

Nasopharyngeal Carcinoma (NPC)

BRD7 was first identified as a gene with reduced expression in NPC biopsies and cell lines.[1]
Its re-expression in NPC cells has been shown to inhibit cell proliferation, block the G1/S phase
transition of the cell cycle, and suppress tumor growth and metastasis.[1][5] Mechanistically,
BRD7 negatively regulates the [3-catenin and ERK1/2 pathways in NPC.[1] It also inhibits the
enhancer activity and expression of BIRC2, an oncogene in NPC.[5] Furthermore, BRD7 has
been shown to inhibit immune escape in NPC by downregulating PD-L1 expression through the
PIBK/AKT/mTOR/STAT3 pathway.[6] Low BRD7 expression is also associated with
radioresistance in NPC patients.[7]

Breast Cancer

In breast cancer, BRD7 is a critical binding partner of the tumor suppressor BRCA1 and is
involved in regulating approximately 30% of BRCAL target genes.[1] The BRD7-BRCA1
interaction is essential for the transcriptional regulation of the estrogen receptor a (ERa), and
loss of either protein leads to resistance to fulvestrant treatment.[1][8] BRD7 expression is
often downregulated in breast cancer, particularly in tumors with wild-type p53.[1][9] Studies
have shown that low BRD7 expression correlates with larger tumor size and more advanced
clinical stages.[1] Functionally, BRD7 inhibits cell proliferation and can sensitize breast cancer
cells to treatments like paclitaxel.[10][11]
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Ovarian Cancer

BRD7 expression is significantly decreased in ovarian cancer tissues compared to normal
ovarian tissue, with high-grade serous carcinomas showing even lower expression than low-
grade ones.[1][4][12] Overexpression of BRD7 in ovarian cancer cells suppresses cell viability,
and invasion, and promotes apoptosis.[1][4] Notably, the tumor-suppressive effects of BRD7 in
ovarian cancer appear to be independent of p53 status and are mediated through the negative
regulation of the Wnt/B-catenin pathway.[1][4][13]

Hepatocellular Carcinoma (HCC)

The role of BRD7 in HCC is a subject of ongoing investigation with some conflicting reports.
Several studies have demonstrated that BRD7 is downregulated in HCC and acts as a tumor
suppressor.[14][15] In this context, BRD7 inhibits HCC progression by positively regulating the
p53 pathway; it directly binds to the p53 promoter to upregulate its transcription.[4][16] Higher
BRD7 expression has been associated with better survival rates in some patient cohorts.[14]
[15] However, other studies utilizing TCGA data have suggested that higher BRD7 expression
may be associated with a worse prognosis.[13][17] This discrepancy highlights the need for
further research to elucidate the context-dependent functions of BRD7 in HCC.

Colorectal Cancer (CRC)

Similar to HCC, the role of BRD7 in CRC is not fully resolved. Some studies report lower BRD7
expression in CRC tissues and cell lines compared to normal controls, with low expression
correlating with a more advanced clinical stage and shorter overall survival.[3] However, a
recent study has proposed an oncogenic role for BRD7 in the later stages of colorectal
carcinogenesis, suggesting that it can promote cell proliferation and tumor growth by stabilizing
c-Myc.[12][18] This dual role may be dependent on the stage of tumorigenesis.

Other Cancers

BRD7's tumor-suppressive functions have also been documented in other malignancies. It is
downregulated in gastric and prostate cancers.[1] In prostate cancer, BRD7 interacts with and
inhibits the transcriptional activity of the androgen receptor (AR) through its interaction with
TRIM24.[1] In non-small cell lung cancer (NSCLC), decreased BRD7 expression is associated
with reduced survival rates.[8]
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Quantitative Data on BRD7 Expression

The downregulation of BRD7 is a common feature across many cancer types. The following
tables summarize the available quantitative data on BRD7 expression.

Table 1: BRD7 mRNA Expression in Cancer vs. Normal Tissue
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Table 2: Correlation of BRD7 Expression with Clinicopathological Features

Correlation L
. Significance
Cancer Type Parameter with BRD7 Reference(s)
. (p-value)
Expression
Breast Cancer Tumor Size Negative =0.025 [1]
Clinical TNM _
Negative =0.002 [1]
Stage
Estrogen
Receptor (ER) Positive =0.02 [1]
Expression
HER2 _
) Negative =0.039 [1]
Expression
Nasopharyngeal Clinical Stage Lower in N
) Not specified [10]
Carcinoma (I/1V vs. 1) advanced stages
High expression
Patient Survival associated with Not specified [10]
better prognosis
) High expression
Hepatocellular Overall Survival ) )
) associated with =0.002 [13]
Carcinoma (TCGA)
poor OS
High expression
Overall Survival associated with <0.001 [8]
better OS
High expression
Glioma Overall Survival associated with <0.001 [8]

favorable OS

Key Signaling Pathways Involving BRD7

BRD?7 is integrated into several critical signaling networks that are frequently dysregulated in
cancer.
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The p53 Pathway

BRD?7 is a vital co-factor for the tumor suppressor protein p53.[1] It physically interacts with p53
and the histone acetyltransferase p300.[20] This interaction is necessary for the efficient
transcriptional activation of a subset of p53 target genes, such as p21, which is a critical cell
cycle inhibitor.[1] By enhancing p53 function, BRD7 promotes oncogene-induced senescence,
a key barrier to tumor progression.[20] In breast cancer, BRD7 stabilizes p53 by decreasing the
phosphorylation of its negative regulator, MDM2.[10]
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BRD7's role in the p53 signaling pathway.

Wnt/B-catenin Pathway

BRD7's interaction with the Wnt/p-catenin pathway is particularly relevant in ovarian and
nasopharyngeal cancers.[1] In these contexts, BRD7 acts as a negative regulator of the
pathway by inhibiting the nuclear accumulation of 3-catenin.[1][4] By preventing [3-catenin from
translocating to the nucleus, BRD7 suppresses the transcription of its target genes, such as c-
myc and cyclin D1, which are key drivers of cell proliferation.
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BRD7's inhibitory effect on the Wnt/(3-catenin pathway.

PI3K/Akt Pathway

BRD7 has been shown to negatively regulate the PI3K/Akt signaling pathway, a critical network
for cell survival and proliferation.[1][21] BRD7 can interact with the p85a regulatory subunit of
PI3K, leading to its nuclear translocation and subsequent attenuation of PI3K signaling in the
cytoplasm.[21] This results in reduced Akt phosphorylation and downstream signaling, thereby
inhibiting cancer cell growth and metastasis.[1]
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BRD7's regulation of the PI3K/Akt signaling pathway.

Experimental Protocols

Studying the function of BRD7 requires a range of molecular and cellular biology techniques.
Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation (ChlP)

ChIP is used to identify the genomic regions where BRD7 binds.

Materials:
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10% Formaldehyde

Glycine

Ice-cold PBS with 0.5 mM PMSF

Swelling Buffer

Sonication Buffer (0.1% SDS)

Anti-BRD7 antibody and IgG control

Protein A/G Sepharose beads

Wash Buffers A and B

TE Buffer

Elution Buffer

NacCl

RNase A

Proteinase K

Phenol:chloroform:isoamyl alcohol

Ethanol

Protocol:

Cross-link cells with 1% formaldehyde for 10-30 minutes at room temperature.

Quench the cross-linking reaction with glycine.

Wash cells with ice-cold PBS/PMSF.

Lyse cells and prepare nuclei.
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Sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
Pre-clear the chromatin with Protein A/G Sepharose beads.

Incubate the chromatin with anti-BRD7 antibody or IgG control overnight at 4°C.

Add Protein A/G Sepharose beads to capture the antibody-protein-DNA complexes.

Wash the beads sequentially with Sonication Buffer, Wash Buffer A, Wash Buffer B, and TE
Buffer.

Elute the complexes from the beads with Elution Buffer.

Reverse the cross-links by incubating at 65°C with NaCl.

Treat with RNase A and then Proteinase K to remove RNA and protein.
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

Analyze the immunoprecipitated DNA by gPCR or sequencing (ChlP-seq).[16][22][23][24]
[25]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with BRD?7.

Materials:

IP Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
Anti-BRD7 antibody and IgG control

Protein A/G Sepharose or magnetic beads

Wash Buffer (e.g., IP Lysis Buffer)

Elution Buffer (e.g., SDS-PAGE sample buffer)
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Protocol:

Lyse cells in IP Lysis Buffer on ice.

o Centrifuge the lysate to pellet cell debris and collect the supernatant.

o Determine the protein concentration of the lysate.

e Pre-clear the lysate by incubating with Protein A/G beads and an IgG control antibody.

¢ Incubate the pre-cleared lysate with the anti-BRD7 antibody or IgG control overnight at 4°C.
o Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
o Pellet the beads by centrifugation and discard the supernatant.

e Wash the beads multiple times with IP Lysis Buffer to remove non-specific binding proteins.

o Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

e Analyze the eluted proteins by Western blot using antibodies against suspected interacting
partners.[20][26][27][28][29]
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A generalized workflow for Co-Immunoprecipitation.

Western Blot

Western blotting is used to detect and quantify the expression of BRD7 protein.

Materials:

 Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
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SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary anti-BRD7 antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Prepare protein lysates from cells or tissues.

Determine protein concentration using a BCA or Bradford assay.

Denature protein samples by boiling in SDS-PAGE sample buffer.

Separate proteins by size using SDS-PAGE.

Transfer the separated proteins from the gel to a nitrocellulose or PVYDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-BRD7 antibody overnight at 4°C.
Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

Wash the membrane with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][9]
[14][15][30]
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Quantitative Real-Time PCR (qRT-PCR)

gRT-PCR is used to measure the mRNA expression level of BRD7.

Materials:

RNA extraction kit

Reverse transcriptase

cDNA synthesis kit

gPCR master mix (e.g., SYBR Green)

Primers specific for BRD7 and a housekeeping gene (e.g., GAPDH, (3-actin)

Protocol:

Isolate total RNA from cells or tissues.
Assess RNA quality and quantity.
Synthesize cDNA from the RNA using reverse transcriptase.

Set up the gPCR reaction with the cDNA template, gPCR master mix, and specific primers
for BRD7 and a housekeeping gene.

Run the gPCR reaction in a real-time PCR machine.

Analyze the data using the comparative Ct (AACt) method to determine the relative
expression of BRD7 mRNA.[31][32][33]

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of BRD7 protein in tissue samples.

Materials:

Formalin-fixed, paraffin-embedded tissue sections
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e Xylene and ethanol series for deparaffinization and rehydration
o Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

o Hydrogen peroxide to block endogenous peroxidase activity

» Blocking buffer (e.g., normal serum)

e Primary anti-BRD7 antibody

 Biotinylated secondary antibody

 Avidin-biotin-peroxidase complex (ABC) reagent

o DAB substrate

e Hematoxylin for counterstaining

¢ Mounting medium

Protocol:

Deparaffinize and rehydrate the tissue sections.

o Perform antigen retrieval by heating the slides in antigen retrieval buffer.

» Block endogenous peroxidase activity with hydrogen peroxide.

» Block non-specific binding sites with blocking buffer.

 Incubate the sections with the primary anti-BRD7 antibody overnight at 4°C.
» Wash the sections with PBS.

¢ Incubate with a biotinylated secondary antibody.

e Wash and incubate with ABC reagent.

o Develop the signal with DAB substrate.
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» Counterstain with hematoxylin.
o Dehydrate the sections and mount with a coverslip.

» Visualize and score the staining under a microscope.[10][34][35][36][37][38]

Conclusion and Future Directions

BRD7 has unequivocally been established as a key tumor suppressor in a wide array of human
cancers. Its role in chromatin remodeling, transcriptional regulation of crucial tumor
suppressors like p53 and BRCAL, and its modulation of oncogenic signaling pathways highlight
its central position in the cellular machinery that guards against malignant transformation. The
frequent downregulation of BRD7 in tumors underscores its potential as a prognostic biomarker
and a therapeutic target.

Future research should focus on several key areas. Firstly, a more comprehensive
understanding of the mechanisms leading to BRD7 downregulation in different cancers is
needed, including the roles of epigenetic silencing and microRNA-mediated regulation.
Secondly, the conflicting data on BRD7's role in cancers like HCC and CRC needs to be
resolved, likely through studies that consider the specific genetic and molecular context of the
tumors. Finally, the development of therapeutic strategies to restore BRD7 function in cancer
cells, either through direct gene therapy or small molecule modulators, represents a promising
avenue for novel cancer treatments. The detailed methodologies and pathway visualizations
provided in this guide offer a solid foundation for researchers to further unravel the complexities
of BRD7 and harness its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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